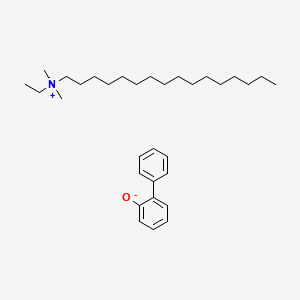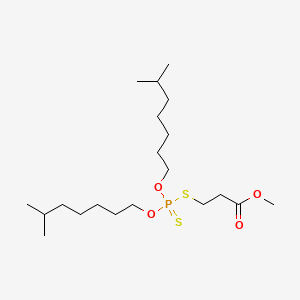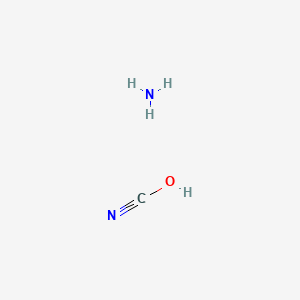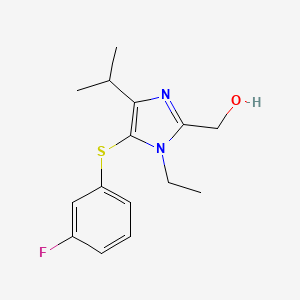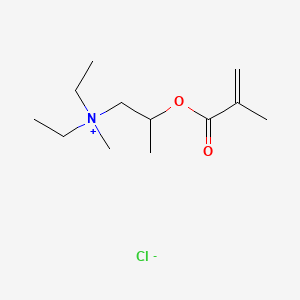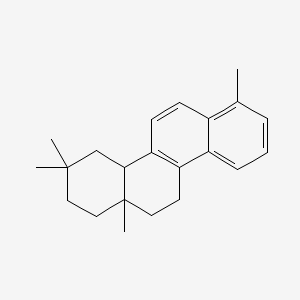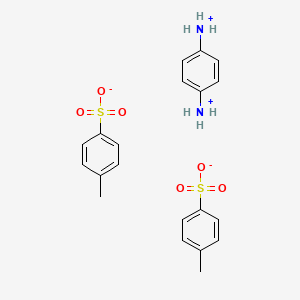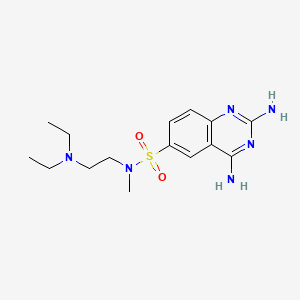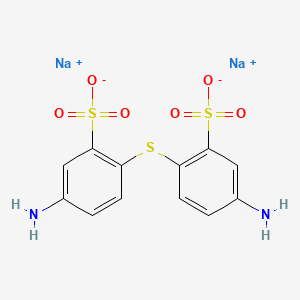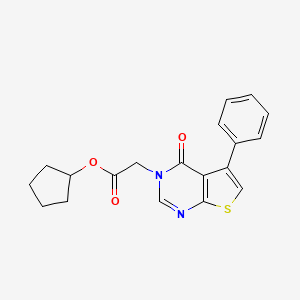
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester is a complex organic compound that belongs to the class of thieno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno-pyrimidine core and a cyclopentyl ester group, contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester typically involves multi-step organic reactions. The process begins with the formation of the thieno-pyrimidine core, followed by the introduction of the acetic acid and phenyl groups. The final step involves the esterification with cyclopentanol under acidic conditions to form the cyclopentyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidine compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of key proteins such as ATF4 and cleaved caspase-3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines
- Thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines
Uniqueness
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester stands out due to its unique combination of a thieno-pyrimidine core and a cyclopentyl ester group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
877046-99-6 |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
cyclopentyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C19H18N2O3S/c22-16(24-14-8-4-5-9-14)10-21-12-20-18-17(19(21)23)15(11-25-18)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
Clé InChI |
SKTCYFYFGPOIOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


